molecular formula C7H12N2OS B3024280 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol CAS No. 921145-47-3

1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol

Cat. No.: B3024280
CAS No.: 921145-47-3
M. Wt: 172.25
InChI Key: ZKYIAKPEKJZRFE-UHFFFAOYSA-N
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Description

1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol, supplied as its dihydrochloride salt with CAS number 921145-47-3, is a high-purity chemical reagent intended for research and further manufacturing applications . This compound features a molecular formula of C 7 H 14 Cl 2 N 2 OS and a molecular weight of 245.17 g/mol . It is characterized by a structure that conjugates a propan-2-ol moiety with a 1,3-thiazole ring via a methylamino linker . The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in various bioactive molecules . Research into thiazole-amino acid hybrid compounds has shown that such structures can exhibit significant cytotoxicity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, suggesting their value as lead compounds in the development of novel anticancer agents . The presence of the thiazole ring, which is a derivative of cysteine and a bioisostere of amide bonds, can enhance the ability of a molecule to interact with biological targets such as proteins and enzymes . Researchers are exploring these hybrids for their potential to inhibit tubulin polymerization or interact with other critical cellular targets . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-thiazol-2-ylmethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-6(10)4-8-5-7-9-2-3-11-7/h2-3,6,8,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYIAKPEKJZRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1 Thiazol 2 Ylmethyl Amino Propan 2 Ol and Its Structural Analogs

Enantioselective Synthesis of Chiral 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol

The biological activity of chiral molecules is often confined to a single enantiomer, making enantioselective synthesis a critical aspect of medicinal chemistry. ontosight.ai For this compound, the stereocenter at the 2-position of the propanol (B110389) chain is of primary importance. Methodologies to control this stereocenter can be broadly categorized into catalytic asymmetric approaches, chiral auxiliary-mediated strategies, and biocatalytic transformations.

Catalytic Asymmetric Approaches to the Propan-2-ol Stereocenter

Asymmetric catalysis offers an atom-economical and efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. chiralpedia.com A primary strategy for establishing the chiral alcohol in the target molecule is the asymmetric reduction of a prochiral ketone precursor, 1-[(thiazol-2-ylmethyl)-amino]-propan-2-one. This transformation is commonly achieved through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation.

Asymmetric hydrogenation employs molecular hydrogen with a chiral transition-metal complex, often based on ruthenium, rhodium, or iridium, coordinated to chiral ligands. acs.org Asymmetric transfer hydrogenation, conversely, uses a hydrogen donor like isopropanol (B130326) or formic acid. These methods are renowned for their high enantioselectivity and broad applicability. For the synthesis of chiral β-amino alcohols, these techniques provide a direct and powerful tool. nih.gov

Catalyst/Ligand SystemSubstrate TypeEnantiomeric Excess (ee %)Notes
Ru(II)-TsDPENβ-Amino Ketones>95%Widely used for transfer hydrogenation.
Rh(I)-DIPAMPα-Amino Ketones>90%A pioneering catalyst system in asymmetric hydrogenation.
Ir(III)-Chiral DiamineAromatic Ketones>98%Effective for transfer hydrogenation under mild conditions.
Oxazaborolidine (CBS)Prochiral Ketones>99%A well-established organocatalyst for asymmetric reduction with boranes.

This table presents representative data for catalytic systems used in the asymmetric reduction of aminoketones, which are applicable to the synthesis of the target compound.

Another potent catalytic method is the Sharpless asymmetric aminohydroxylation, which can introduce both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. diva-portal.org While this is a powerful technique, it may present regioselectivity challenges that need to be carefully managed for specific substrates. diva-portal.org

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is robust and reliable, though it requires stoichiometric amounts of the auxiliary. acs.org

For synthesizing this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a carboxylic acid precursor. wikipedia.org Subsequent steps, like the diastereoselective reduction of a ketone or alkylation of an enolate, would be directed by the auxiliary. For instance, an acylated oxazolidinone can undergo a diastereoselective aldol (B89426) reaction or reduction, followed by cleavage of the auxiliary to release the chiral amino alcohol.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de %)Key Features
Evans OxazolidinonesAldol, Alkylation, Reduction>99%Highly predictable stereochemical outcome based on chelation control.
PseudoephedrineAlkylation>98%Forms a crystalline derivative, allowing for easy purification.
8-PhenylmentholDiels-Alder, Conjugate Addition>95%Provides excellent facial shielding of the substrate. wikipedia.org
(R)-BINOLAlkylation>90%Axially chiral auxiliary effective for creating quaternary stereocenters. wikipedia.org

This table summarizes common chiral auxiliaries and their typical performance in asymmetric synthesis, illustrating their potential application for the target molecule.

Biocatalytic Transformations in the Stereoselective Synthesis of this compound

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. chiralpedia.com For the synthesis of chiral amino alcohols, key enzyme classes include ketoreductases (KREDs), alcohol dehydrogenases (ADHs), lipases, and transaminases.

KREDs and ADHs can reduce a prochiral ketone precursor to the corresponding chiral alcohol with very high enantiomeric excess. rsc.org These enzymes often rely on cofactor regeneration systems. Lipases are commonly employed for the kinetic resolution of racemic alcohols or their esters. In a typical resolution, the lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as the alcohol). Porcine pancreatic lipase (PPL) is one such biocatalyst used in the synthesis of thiazole (B1198619) derivatives. researchgate.net

Enzyme TypeTransformationSelectivity (ee %)Advantages
Ketoreductase (KRED)Asymmetric reduction of ketone>99%High enantioselectivity, mild conditions.
Alcohol Dehydrogenase (ADH)Asymmetric reduction of ketone>99%Excellent tolerance to organic solvents like 2-propanol. rsc.org
Lipase (e.g., CAL-B)Kinetic resolution of racemic alcohol>99%High stability, broad substrate scope, no cofactor needed. mdpi.com
Transaminase (TAm)Asymmetric synthesis of chiral amines>98%Can install the amine group stereoselectively.

This table highlights key enzyme classes applicable to the enantioselective synthesis of the target amino alcohol, with representative selectivity data.

Chemo- and Regioselective Synthesis of the this compound Core

The construction of the core structure of this compound requires precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs). A key synthetic step is the nucleophilic addition of 2-(aminomethyl)thiazole to a three-carbon electrophile, such as propylene (B89431) oxide or 1-chloro-propan-2-ol.

The ring-opening of an epoxide like propylene oxide by an amine is a classic route to 1,2-amino alcohols. This reaction's regioselectivity is crucial. Under neutral or basic conditions, the amine nucleophile typically attacks the less sterically hindered carbon atom (C1), yielding the desired 1-amino-propan-2-ol regioisomer. In contrast, acidic conditions can promote attack at the more substituted carbon (C2). Therefore, careful selection of reaction conditions is essential to ensure the formation of the correct constitutional isomer.

The synthesis of the thiazole ring itself often relies on the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.gov Ensuring chemoselectivity during this process means protecting other reactive functional groups that might interfere with the cyclization.

Parallel Synthesis and Combinatorial Chemistry Approaches for Derivatization of this compound

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for drug discovery and optimization. mdpi.com These techniques can be applied to the this compound scaffold to explore the structure-activity relationship (SAR).

A common strategy involves synthesizing a core intermediate and then reacting it with a diverse set of building blocks. For the target molecule, derivatization can be envisioned at several positions:

At the thiazole ring: Different substituents can be introduced on the thiazole ring during its synthesis, for instance, by using various α-haloketones in the Hantzsch synthesis.

At the secondary amine: The secondary amine can be acylated, alkylated, or subjected to reductive amination with a library of carboxylic acids, alkyl halides, or aldehydes/ketones, respectively.

At the hydroxyl group: The alcohol functionality can be esterified or etherified with various reagents.

A library of oxazolines and thiazolines has been successfully prepared using parallel synthesis, demonstrating the feasibility of these approaches for related heterocyclic systems. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes, guided by the principles of green chemistry. researchgate.net The synthesis of thiazole derivatives has seen significant progress in this area. bepls.com

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). bepls.com

Catalysis: Employing recyclable catalysts, including biocatalysts or heterogeneous catalysts, to minimize waste and improve efficiency. mdpi.com

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of starting materials into the final product. researchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields. researchgate.netbohrium.com

For example, one-pot syntheses of thiazole derivatives have been developed under solvent-free conditions or in aqueous media, significantly reducing the environmental impact. researchgate.netnih.gov Biocatalytic methods, as discussed in section 2.1.3, are inherently green due to their use of renewable catalysts and mild operating conditions. mdpi.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Thiazol 2 Ylmethyl Amino Propan 2 Ol

Detailed Analysis of Protonation Equilibria and Acid-Base Reactivity of 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol

The acid-base properties of this compound are crucial for its behavior in biological systems and as a reactant in chemical synthesis. The primary sites for protonation are the nitrogen atom of the secondary amine and the nitrogen atom of the thiazole (B1198619) ring. The hydroxyl group is significantly less basic and is unlikely to be protonated under typical aqueous conditions.

The protonation equilibria can be described by the following equations:

Equation 1: Protonation of the secondary amine H₂O + (Thiazol-2-ylmethyl)-NH-(CH₂CH(OH)CH₃) ⇌ H₃O⁺ + (Thiazol-2-ylmethyl)-N⁻-(CH₂CH(OH)CH₃)

Equation 2: Protonation of the thiazole nitrogen H₃O⁺ + Thiazole-N ⇌ H₂O + Thiazole-NH⁺

The relative basicity of these two nitrogen atoms determines the predominant protonated species in solution. Generally, aliphatic amines are more basic than the nitrogen in a thiazole ring. This is because the lone pair of electrons on the amine nitrogen is localized and readily available for protonation, whereas the lone pair on the thiazole nitrogen is part of the aromatic π-system, making it less available.

Table 1: Predicted pKa Values for the Conjugate Acids of Functional Groups in this compound

Functional GroupPredicted pKa of Conjugate AcidPredominant Species at pH 7
Secondary Amine9.0 - 10.0Protonated (Cationic)
Thiazole Nitrogen2.5 - 3.5Neutral
Hydroxyl Group~ -2Neutral

Note: These are estimated values based on analogous structures and are subject to experimental verification.

Reaction Kinetics and Thermodynamics of Key Transformations Involving this compound

The kinetics and thermodynamics of reactions involving this compound are dependent on the specific transformation. Key reactions include N-alkylation, N-acylation, and oxidation of the alcohol.

N-Alkylation and N-Acylation: The secondary amine is a nucleophilic center and can readily undergo alkylation and acylation reactions. These reactions typically follow second-order kinetics, with the rate dependent on the concentration of both the amine and the electrophile.

Rate Law for N-alkylation/acylation: Rate = k[Amine][Electrophile]

Thermodynamically, these reactions are generally favorable, leading to the formation of stable C-N or C-C bonds. The presence of the bulky thiazolylmethyl and propan-2-ol groups may introduce steric hindrance, potentially slowing the reaction rate compared to less substituted amines.

Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone. The kinetics and thermodynamics of this reaction depend on the oxidizing agent used. For instance, oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would be thermodynamically favorable. The reaction mechanism would likely involve the formation of a chromate (B82759) ester intermediate followed by an E2 elimination.

Table 2: Estimated Thermodynamic Data for Key Transformations

ReactionReagentsΔH° (kJ/mol) (Estimated)ΔG° (kJ/mol) (Estimated)
N-MethylationCH₃I-80 to -100Favorable
N-AcetylationAcetyl Chloride-90 to -110Favorable
Oxidation to KetonePCC-200 to -250Favorable

Note: These are generalized estimates and the actual values can vary based on solvent and temperature.

Investigation of the Reactivity Profile of the Thiazole Moiety in this compound

The thiazole ring is a heteroaromatic system with distinct reactivity. nih.govijper.orgresearchgate.net It is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and sulfur atoms. However, it can undergo certain characteristic reactions.

Electrophilic Substitution at C5: While generally deactivated, if forced, electrophilic substitution would most likely occur at the C5 position, which is the most electron-rich carbon.

Deprotonation at C2: The proton at the C2 position of a thiazolium salt (formed by N-alkylation of the thiazole) is acidic and can be removed by a strong base to form a thiazole ylide. This ylide is a key intermediate in reactions such as the Stetter reaction. However, in the parent compound, the C2 position is substituted.

Reaction with Organometallic Reagents: The thiazole ring can be lithiated at the C5 position by strong bases like n-butyllithium, allowing for the introduction of various substituents.

Ring-Opening Reactions: Under harsh conditions, such as with strong reducing agents or certain nucleophiles, the thiazole ring can undergo cleavage.

The presence of the (aminomethyl)propan-2-ol substituent at the C2 position will electronically influence the reactivity of the thiazole ring, but the fundamental reactivity patterns are expected to remain.

Mechanistic Studies of Oxidation and Reduction Pathways of the Propan-2-ol Component

The propan-2-ol moiety contains a secondary alcohol, which is a key site for oxidation and reduction reactions.

Oxidation Pathways: The secondary alcohol can be oxidized to the corresponding ketone, 1-[(thiazol-2-ylmethyl)-amino]-propan-2-one. The mechanism of this oxidation depends on the oxidant.

With Chromium-Based Reagents (e.g., PCC, Jones reagent): The reaction proceeds through the formation of a chromate ester, followed by the rate-determining abstraction of the α-proton by a base (e.g., pyridine (B92270) or water), leading to the ketone and a reduced chromium species.

Swern Oxidation: This involves the activation of the alcohol with dimethyl sulfoxide (B87167) (DMSO) and an electrophile like oxalyl chloride, forming an alkoxysulfonium salt. Subsequent deprotonation by a hindered base like triethylamine (B128534) leads to the formation of the ketone.

Catalytic Oxidation: Transition metal-catalyzed oxidations, for example using a ruthenium catalyst with a co-oxidant, can also effect this transformation, often under milder conditions. rsc.org

Reduction Pathways: While the propan-2-ol is already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the alcohol. This is a more challenging transformation and typically requires converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride.

A more relevant reduction would be of the ketone formed from oxidation, which would regenerate the alcohol. This can be achieved with various reducing agents:

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. Sodium borohydride (B1222165) is a milder reagent and would be selective for the ketone in the presence of the thiazole ring.

Catalytic Hydrogenation: The ketone can be reduced to the alcohol using H₂ gas and a metal catalyst such as Raney nickel, platinum, or palladium.

Exploration of Cyclization and Rearrangement Reactions of this compound and its Intermediates

The structure of this compound allows for several potential intramolecular cyclization and rearrangement reactions, particularly of its derivatives or reaction intermediates.

Intramolecular Cyclization:

Formation of a Tetrahydropyrazine Ring: If the hydroxyl group is converted into a good leaving group (e.g., by tosylation), and the secondary amine is deprotonated, an intramolecular SN2 reaction could potentially lead to the formation of a six-membered piperazine (B1678402) ring derivative. However, the formation of a six-membered ring in this manner might be kinetically less favorable than intermolecular reactions.

Pictet-Spengler Type Reaction: A variation of the Pictet-Spengler reaction could be envisioned if the thiazole ring is activated towards electrophilic substitution and is attacked by an iminium ion formed from the side chain. This would lead to the formation of a fused heterocyclic system.

Cyclization involving the Thiazole Ring: If the terminal methyl group of the propanol (B110389) side chain were functionalized with a suitable electrophile, intramolecular cyclization onto the thiazole nitrogen could occur, leading to a fused bicyclic system. nih.gov

Rearrangement Reactions:

Smiles Rearrangement: Derivatives of this compound, particularly if an electron-withdrawing group is placed on the thiazole ring, could potentially undergo a Smiles-type rearrangement where the propan-2-ol-amino moiety migrates to a different position on the ring. nih.gov

Pinacol-type Rearrangement: The diol that would result from the hydroxylation of the double bond in a potential dehydrated intermediate could undergo a Pinacol-type rearrangement under acidic conditions.

Table 3: Summary of Potential Reactions of this compound

Functional GroupReaction TypePotential Products
Secondary AmineN-Alkylation, N-AcylationSubstituted amines, amides
Secondary AlcoholOxidationKetone
Thiazole RingElectrophilic Substitution (C5)Substituted thiazoles
Whole MoleculeIntramolecular CyclizationFused heterocyclic systems

Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Analysis of 1 Thiazol 2 Ylmethyl Amino Propan 2 Ol

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Conformational Studies

High-field NMR spectroscopy is an indispensable tool for the complete structural elucidation of 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus.

In a typical ¹H NMR spectrum, the thiazole (B1198619) ring protons are expected to appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The methylene (B1212753) protons (CH₂-N) adjacent to the thiazole ring would likely resonate as a singlet or an AB quartet, depending on their magnetic equivalence, typically in the range of δ 3.5-4.5 ppm. The protons of the propan-2-ol moiety (CH, CH₂, CH₃) would appear in the aliphatic region (δ 1.0-4.0 ppm). The hydroxyl (-OH) and amine (-NH) protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would reveal scalar coupling networks, connecting adjacent protons, for instance, linking the H-4 and H-5 protons of the thiazole ring, and tracing the connectivity within the propan-2-ol backbone from the methyl group to the methine proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the distinct structural fragments, for example, by showing a correlation from the methylene protons to the C-2 carbon of the thiazole ring, confirming the linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is vital for studying the molecule's preferred conformation in solution. For instance, NOE correlations between the thiazole ring protons and the methylene bridge protons could indicate rotational preferences around the C-N bond.

The stereochemical assignment at the chiral center (C-2 of the propanol (B110389) unit) can be investigated by forming diastereomeric derivatives with a chiral resolving agent and analyzing the resulting NMR spectra, where distinct chemical shifts for the enantiomers would be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on typical shifts for similar structural motifs.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole-2C-~168
Thiazole-4CH~7.7 (d)~143
Thiazole-5CH~7.3 (d)~119
MethyleneCH₂~4.0 (s)~55
Propan-1'CH₂~2.8 (m)~58
Propan-2'CH~3.9 (m)~65
Propan-3'CH₃~1.2 (d)~22
AmineNHVariable (broad)-
HydroxylOHVariable (broad)-

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum is expected to be dominated by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. The breadth and position of this band are indicative of hydrogen bonding. ustc.edu.cnresearchgate.net In the solid state or in concentrated solutions, strong intermolecular O-H···N or N-H···O hydrogen bonds would lead to significant broadening and a red-shift (shift to lower wavenumber) of these bands. researchgate.netsmu.edu

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretching from the thiazole ring is anticipated around 3100 cm⁻¹, while aliphatic C-H stretching from the methylene and propanol groups will appear in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: Vibrations associated with the thiazole ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

N-H bending: This mode typically appears around 1600 cm⁻¹.

C-O stretching: The stretching vibration of the secondary alcohol C-O bond should produce a strong band in the 1050-1150 cm⁻¹ range.

C-S stretching: Vibrations involving the thiazole C-S bond are generally weaker and found in the fingerprint region between 600-800 cm⁻¹. researchgate.net

Raman spectroscopy complements FT-IR, particularly for the symmetric vibrations of the thiazole ring, which often give strong Raman signals. Analysis of the vibrational spectra under different conditions (e.g., varying concentrations or temperatures) can provide insights into the dynamics of hydrogen bond formation and dissociation. ustc.edu.cn

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
O-H / N-H stretch3200-3500 (broad)3200-3500 (weak)Broad due to hydrogen bonding
Aromatic C-H stretch~3100~3100Thiazole ring
Aliphatic C-H stretch2850-30002850-3000Propanol and methylene groups
N-H bend~1600Weak
C=N / C=C stretch1400-1600StrongThiazole ring modes
C-O stretch1050-1150 (strong)WeakSecondary alcohol
C-S stretch600-800ModerateThiazole ring mode

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination and Conformational Chirality

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of the chiral center at C-2 of the propanol moiety. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. mtoz-biolabs.com

For a molecule like this compound, the thiazole ring acts as a chromophore. The electronic transitions of this chromophore, when perturbed by the chiral environment of the propanol stereocenter, will give rise to a characteristic CD spectrum.

The absolute configuration can be determined by comparing the experimental CD spectrum with theoretical spectra calculated using quantum-mechanical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.gov This involves calculating the expected CD spectra for both the (R) and (S) enantiomers and matching the predicted spectrum to the experimental one.

Alternatively, the exciton (B1674681) chirality method could be employed after suitable derivatization. nih.govtcichemicals.com This involves introducing a second chromophore into the molecule, for example, by esterifying the hydroxyl group with a chromophoric acid. If the two chromophores (the native thiazole and the newly introduced one) are spatially close, their electronic transitions can couple, producing a characteristic bisignate (two-signed) CD signal known as a couplet. The sign of this couplet (positive or negative) can be directly related to the relative orientation of the two chromophores, and thus to the absolute configuration of the stereocenter that dictates this orientation. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation and Packing Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the crystal lattice.

Absolute Configuration: For a non-centrosymmetric space group, the absolute configuration of the chiral center can be determined without ambiguity (e.g., via the Flack parameter). wikipedia.org

Conformation: The analysis reveals the specific solid-state conformation, including the relative orientation of the thiazole ring and the aminopropanol (B1366323) side chain. nih.gov

Intermolecular Interactions: It provides a detailed map of how molecules pack in the crystal, revealing the specific hydrogen bonding network (e.g., O-H···N(thiazole), N-H···O, O-H···O), π-π stacking between thiazole rings, and other van der Waals interactions that stabilize the crystal structure. rsc.orgrsc.org

Analysis of related crystal structures suggests that hydrogen bonding would be a dominant feature of the crystal packing, likely forming extended chains or networks that link the molecules together. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound and its Metabolites

High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the accurate mass of the parent molecule, which allows for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. This provides valuable structural information by breaking the molecule into smaller, characteristic pieces. For this compound, the fragmentation is expected to be directed by the protonated amine and the functional groups.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Initial neutral loss of water (H₂O) from the propan-2-ol moiety, a common pathway for protonated alcohols.

Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This could lead to the loss of a propanal molecule (CH₃CH₂CHO) or the formation of a stable thiazol-2-ylmethylaminium ion.

Formation of a characteristic thiazolylmethylium ion (m/z ~98) through cleavage of the C-N bond between the methylene bridge and the propanolamine (B44665) nitrogen. This fragment would be highly indicative of the thiazol-2-ylmethyl substructure.

Subsequent fragmentation of the thiazole ring itself, although this typically requires higher collision energy.

By analyzing the accurate masses of the fragment ions produced in an MS/MS experiment, the specific losses and resulting fragment structures can be confirmed, providing strong evidence for the proposed molecular structure. nih.govresearchgate.net

Table 3: Plausible MS/MS Fragmentation of Protonated this compound [M+H]⁺ C₇H₁₂N₂OS, Exact Mass: 172.0665

m/z (Predicted)Formula of IonPlausible Origin of Fragment
173.0743[C₇H₁₃N₂OS]⁺Protonated molecule [M+H]⁺
155.0638[C₇H₁₁N₂S]⁺[M+H - H₂O]⁺
115.0583[C₄H₇N₂S]⁺Cleavage of C1'-C2' bond
98.0372[C₄H₄NS]⁺Thiazolylmethylium ion

Advanced Chromatographic Techniques (e.g., SFC, Chiral HPLC) for Enantiomeric Excess Determination and Purity Assessment

Advanced chromatographic techniques are vital for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (e.e.). csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP). For a basic amine and alcohol like the target compound, polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® or Chiralcel® columns) are often effective. yakhak.orgnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times. Mobile phases typically consist of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol) and a basic additive (e.g., diethylamine) to improve peak shape and resolution.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comselvita.com SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. phenomenex.com This technique offers several advantages, including faster analysis times, reduced solvent consumption, and lower back pressures. researchgate.net Polysaccharide-based CSPs are also widely used in SFC for the separation of chiral amines and alcohols. The high efficiency of SFC makes it particularly well-suited for the accurate quantification of small amounts of the undesired enantiomer, which is critical for purity assessment. gimitec.com

Computational Chemistry and Theoretical Investigations of 1 Thiazol 2 Ylmethyl Amino Propan 2 Ol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Electrostatic Potentials

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. For 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol, the electronic structure is largely dictated by the interplay between the electron-rich thiazole (B1198619) ring and the flexible amino-propan-2-ol side chain.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. In thiazole derivatives, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. nih.gov For this compound, the thiazole ring and the lone pairs of the nitrogen and oxygen atoms in the side chain are expected to contribute significantly to the HOMO. The LUMO is likely to be distributed over the thiazole ring, particularly the C=N bond. nbu.edu.sa The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Electrostatic Potential: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. In regions of negative potential (electron-rich), the molecule is susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group are expected to be regions of high negative potential. The hydrogen atoms of the amine and hydroxyl groups will exhibit positive potential.

Table 1: Representative Quantum Chemical Properties of Thiazole Derivatives (Illustrative Data)

PropertyTypical Value Range for Thiazole DerivativesSignificance
HOMO Energy-6.0 to -7.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.0 to 5.5 eVRelates to chemical reactivity and stability

Note: The values in this table are illustrative and based on general findings for thiazole derivatives, not specific calculations for this compound.

Conformational Landscape Exploration and Energy Minima Analysis of this compound via Molecular Mechanics and DFT Methods

The flexibility of the amino-propan-2-ol side chain allows this compound to adopt multiple conformations. Understanding this conformational landscape is crucial as the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Conformational Analysis: Molecular mechanics and Density Functional Theory (DFT) are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers (energy minima). For this compound, the key dihedral angles to consider are those around the C-C and C-N bonds of the side chain.

Studies on similar amino alcohols, such as ethanolamines, have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. nih.govnih.gov In the case of this compound, a hydrogen bond can form between the hydroxyl group's hydrogen and the nitrogen atom of the amino group, or with the nitrogen atom of the thiazole ring. nih.gov These interactions can lead to the formation of pseudo-ring structures, which significantly lowers the energy of those conformers. nih.govnih.gov The gauche conformation of the O-C-C-N dihedral in ethanolamine (B43304) derivatives has been found to be particularly stable due to these intramolecular interactions. nih.gov

Energy Minima: DFT calculations can provide accurate relative energies of the different conformers. The global minimum energy conformation is the most stable and, therefore, the most populated at equilibrium. The relative populations of other low-energy conformers can be estimated using the Boltzmann distribution. The presence of multiple low-energy conformers suggests that the molecule is flexible and can adapt its shape to interact with different environments. wustl.edu

Table 2: Potential Stabilizing Intramolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Impact on Conformation
Hydrogen BondO-H (hydroxyl)N (amino)Formation of a five-membered pseudo-ring
Hydrogen BondN-H (amino)N (thiazole)Formation of a six-membered pseudo-ring
Hydrogen BondO-H (hydroxyl)N (thiazole)Formation of a seven-membered pseudo-ring

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior in a specific environment, such as in a solvent. This is particularly important for understanding how a molecule like this compound behaves in a biological context, which is typically an aqueous environment.

Solvent Effects: The presence of a solvent can significantly influence the conformational preferences of a molecule. nih.gov For this compound, polar solvents like water can form hydrogen bonds with the hydroxyl and amino groups, as well as the thiazole nitrogen. mdpi.com These intermolecular interactions can compete with and disrupt the intramolecular hydrogen bonds that stabilize certain gas-phase conformations. nih.gov MD simulations of ethanolamines in water have shown that water molecules preferentially solvate the polar groups, leading to a dynamic equilibrium between intramolecularly and intermolecularly hydrogen-bonded states. nih.govmdpi.com

Dynamic Behavior: MD simulations can also reveal the dynamic behavior of the molecule, such as the flexibility of the side chain and the rotational motions around single bonds. The thiazole ring can be considered a relatively rigid unit, while the amino-propan-2-ol side chain will exhibit considerable flexibility. The simulations can quantify this flexibility by calculating root-mean-square fluctuations (RMSF) of atomic positions. This information is valuable for understanding how the molecule might adapt its conformation to bind to a biological target.

Table 3: Expected Solvent Interactions with Functional Groups of this compound in Aqueous Solution

Functional GroupType of Interaction with WaterConsequence
Hydroxyl (-OH)Hydrogen bond donor and acceptorSolvation of the polar end of the side chain
Amino (-NH-)Hydrogen bond donor and acceptorSolvation and potential disruption of intramolecular H-bonds
Thiazole RingHydrogen bond acceptor (N atom), hydrophobic interactions (C-H bonds)Solvation of the heterocyclic core

In Silico Prediction of Reactivity, Reaction Pathways, and Transition States for this compound

In silico methods can be used to predict the reactivity of a molecule and to explore potential reaction pathways. This is particularly useful in the context of drug metabolism, where understanding how a molecule is transformed in the body is crucial.

Reactivity Prediction: The electronic properties calculated by quantum chemical methods, such as the HOMO/LUMO energies and the MEP, can be used to predict the most likely sites of reaction. For this compound, the electron-rich thiazole ring is a potential site for electrophilic attack, while the nitrogen and oxygen atoms are nucleophilic centers. fz-juelich.deresearchgate.net

Reaction Pathways: A common metabolic pathway for drugs containing thiazole rings is oxidation catalyzed by cytochrome P450 enzymes. fz-juelich.deacs.orgnih.gov Quantum chemical studies on model thiazole compounds have explored the energy barriers for different oxidation reactions, such as epoxidation of the C=C bond, S-oxidation, and N-oxidation. fz-juelich.deacs.orgnih.gov These studies suggest that epoxidation of the thiazole ring is often a favorable pathway. fz-juelich.deacs.orgnih.gov The presence of an amino group attached to the thiazole ring can further facilitate these metabolic transformations. acs.orgnih.gov The amino-propan-2-ol side chain can also undergo metabolic reactions, such as N-dealkylation or oxidation of the secondary alcohol.

Transition States: Theoretical calculations can be used to locate the transition state structures for proposed reaction mechanisms. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for different potential pathways, it is possible to predict the most likely metabolic fate of the molecule.

Table 4: Potential Metabolic Reactions of this compound Based on Analogs

Reaction TypeSite of ReactionPotential Product
EpoxidationThiazole C=C bondThiazole epoxide
S-oxidationThiazole sulfur atomThiazole S-oxide
N-oxidationThiazole nitrogen atomThiazole N-oxide
HydroxylationPropan-2-ol methyl groupDiol derivative
N-dealkylationAmino group2-(Aminomethyl)thiazole and propan-2-ol

Theoretical Modeling of Non-Covalent Interactions and Intermolecular Forces for this compound

Non-covalent interactions are fundamental to many chemical and biological processes, including molecular recognition and self-assembly. For this compound, the key non-covalent interactions are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: As discussed previously, this compound has multiple hydrogen bond donors (the N-H of the amine and the O-H of the hydroxyl group) and acceptors (the N of the amine, the O of the hydroxyl, and the N of the thiazole ring). These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, enabling it to form strong intermolecular hydrogen bonds with itself (in the solid state or in non-polar solvents) and with other molecules, such as water or biological macromolecules. nih.gov The strength of these hydrogen bonds can be estimated using quantum chemical calculations. nih.gov

Mechanistic Insights into Molecular Interactions and Recognition Profiles of 1 Thiazol 2 Ylmethyl Amino Propan 2 Ol

Analysis of Hydrogen Bonding Networks in the Molecular Recognition of 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol

Hydrogen bonds are critical, highly directional interactions that play a pivotal role in the specificity of ligand-target binding. The structure of this compound contains multiple functional groups capable of participating in hydrogen bond networks, acting as both donors and acceptors.

The propan-2-ol moiety features a hydroxyl (-OH) group, which is a classic hydrogen bond donor. The hydrogen atom of this group can form strong bonds with electronegative atoms such as oxygen and nitrogen found in the side chains of amino acids like aspartate, glutamate, asparagine, and glutamine, or with the peptide backbone carbonyl oxygen. The oxygen atom of the hydroxyl group also possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor from donor groups on a target protein, such as the amide protons of asparagine and glutamine or the hydroxyl group of serine.

The secondary amine (-NH-) group is also a key participant. The nitrogen-bound hydrogen can act as a hydrogen bond donor. nih.gov Furthermore, the nitrogen atom itself can serve as a hydrogen bond acceptor. The thiazole (B1198619) ring introduces an additional hydrogen bond acceptor site at its nitrogen atom (N3), which can interact with hydrogen bond donors from a binding partner. nih.gov This ability of the thiazole nitrogen to form hydrogen bonds can be crucial for recognizing specific amino acid residues, such as the guanine (B1146940) base in nucleic acids. nih.gov The interplay of these donor and acceptor sites allows the molecule to form a complex and stable hydrogen-bonding network within a binding pocket, contributing significantly to its binding affinity and selectivity. acs.org

Table 1: Potential Hydrogen Bonding Interactions for this compound
Functional Group of LigandPotential RolePotential Target Residues/Moieties
Hydroxyl (-OH)Donor & AcceptorAsp, Glu, Asn, Gln, Ser, Thr, Tyr, Peptide Backbone C=O
Secondary Amine (-NH-)Donor & AcceptorAsp, Glu, Ser, Thr, Peptide Backbone C=O
Thiazole Nitrogen (=N-)AcceptorAsn, Gln, Arg, Lys, Ser, Thr, Tyr

Role of Hydrophobic Interactions and van der Waals Forces in Ligand-Target Association

Hydrophobic interactions are driven by the entropic gain from the displacement of ordered water molecules from a nonpolar binding surface. In this compound, the thiazole ring, the methyl group on the propanol (B110389) chain, and the methylene (B1212753) bridge (-CH2-) constitute the primary nonpolar regions. These moieties can favorably interact with hydrophobic pockets within a protein's binding site, which are typically lined with nonpolar amino acid residues such as valine, leucine, isoleucine, phenylalanine, and alanine. nih.gov Molecular docking studies on various thiazole derivatives consistently show significant hydrophobic contacts with such residues, highlighting the importance of this interaction type. nih.gov

Pi-Stacking and Aromatic Interactions Involving the Thiazole Heterocycle in Molecular Recognition

The thiazole ring of this compound is an aromatic heterocycle, making it capable of engaging in various π-interactions. mdpi.com These interactions are crucial for recognition of aromatic residues in biological targets and contribute significantly to binding affinity. sonar.ch

Pi-stacking (π-π interactions) can occur when the thiazole ring aligns with the aromatic rings of amino acids such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). mdpi.com These interactions can adopt several geometries, including face-to-face and parallel-displaced stacking. Computational studies on thiazole interacting with benzene (B151609) show a preference for specific orientations to maximize favorable interactions. acs.orgnih.gov The interplanar distance in these stacks is influenced by the size of the heteroatoms in the ring. nih.gov

In addition to π-π stacking, the thiazole ring can participate in other important non-covalent interactions:

Cation-π interactions: The electron-rich face of the thiazole ring can interact favorably with positively charged residues like lysine (B10760008) (Lys) or arginine (Arg). mdpi.com

C-H···π interactions: Hydrogen atoms attached to carbon can interact with the π-electron cloud of the thiazole ring, or conversely, the C-H bonds of the thiazole ring can interact with the aromatic rings of the target. researchgate.net

These varied aromatic interactions allow the thiazole moiety to act as a versatile recognition element, anchoring the ligand to specific regions of a binding site. mdpi.comrsc.org

Table 2: Potential Aromatic Interactions of the Thiazole Ring
Interaction TypeDescriptionPotential Interacting Amino Acids
π-π StackingInteraction between two aromatic rings.Phe, Tyr, Trp, His
Cation-πElectrostatic interaction between a cation and a π-system.Lys, Arg
C-H···πInteraction of a C-H bond with a π-system.Any residue providing a C-H bond in proximity to the ring.

Stereospecific Recognition Mechanisms Dictated by the Chiral Center of this compound

The presence of a chiral center at the C2 position of the propan-2-ol backbone introduces stereoisomerism, resulting in (R)- and (S)-enantiomers of the molecule. This chirality is a critical determinant in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. mdpi.comnih.gov Consequently, one enantiomer typically exhibits significantly higher affinity and/or activity than the other. nih.gov

This stereospecific recognition arises from the differential ability of the enantiomers to establish multiple, simultaneous interactions within a chiral binding site. According to the three-point attachment model, a chiral molecule must interact with its target at a minimum of three distinct points to achieve enantiomeric discrimination. For this compound, these three points could be, for example:

A hydrogen bond from the hydroxyl group.

A hydrophobic interaction involving the methyl group.

An aromatic interaction involving the thiazole ring.

Due to the fixed three-dimensional arrangement of these groups around the chiral carbon, only one enantiomer will be able to orient itself optimally to engage all three corresponding recognition sites on the target protein simultaneously. The other enantiomer will experience steric hindrance or be unable to achieve the correct orientation for a stable interaction, leading to lower binding affinity. mdpi.com The precise enantiomeric preference ((R) over (S) or vice versa) is entirely dependent on the specific topology of the target's binding pocket.

Exploration of Allosteric Modulation Mechanisms by this compound Analogs (Theoretical Frameworks)

Allosteric modulation occurs when a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site of the endogenous ligand. researchgate.net This binding event induces a conformational change in the protein, which in turn modulates the affinity or efficacy of the orthosteric ligand. rsc.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral.

While there is no specific data on allosteric modulation by this compound itself, its scaffold provides a foundation for the theoretical design of allosteric modulators. Thiazole derivatives have been successfully identified as allosteric modulators for various targets, including AMPA receptors. mdpi.com

Theoretical frameworks for designing analogs of this compound as allosteric modulators would focus on modifying the structure to favor binding to allosteric sites, which are often less conserved and more "drug-like" than orthosteric sites. Potential design strategies could include:

Increasing steric bulk: Adding larger substituents to the thiazole ring or the propanolamine (B44665) side chain could prevent the molecule from fitting into a constrained orthosteric site, thereby favoring a more accommodating allosteric pocket.

Modulating physicochemical properties: Altering the polarity and hydrogen bonding capacity of the molecule could tailor its interactions to match the specific microenvironment of a known allosteric site. For instance, replacing the hydroxyl group with a less polar moiety could favor binding to a more hydrophobic allosteric pocket.

Structure-based design: If the structure of a target protein with a known allosteric site is available, computational methods like molecular docking can be used to virtually screen analogs of the parent compound. nih.gov This approach would help identify modifications that enhance binding affinity and selectivity for the allosteric site over the orthosteric site.

The development of such analogs as allosteric modulators is a promising therapeutic strategy, as they can offer greater selectivity and a more nuanced level of biological response control compared to traditional orthosteric ligands. rsc.org

Structure Activity Relationship Sar and Rational Design Principles for Analogs of 1 Thiazol 2 Ylmethyl Amino Propan 2 Ol to Modulate Molecular Recognition

Systematic Variation of Substituents on the Thiazole (B1198619) Ring and Their Impact on Interaction Mechanisms

The thiazole ring serves as a crucial pharmacophoric element, capable of participating in hydrogen bonding via its nitrogen atom and engaging in various non-covalent interactions. Its aromatic nature also allows for potential π-π stacking with aromatic residues in a binding pocket. Systematic substitution at the C4 and C5 positions of the thiazole ring can profoundly alter the electronic properties, steric profile, and lipophilicity of the entire molecule, thereby modulating its binding affinity and selectivity.

Research on related 2-aminothiazole (B372263) derivatives has shown that the nature and position of substituents are critical for biological activity. For instance, in a series of thiazole derivatives developed as antimicrobial agents, the introduction of substituted phenyl groups at the C4 position was a key determinant of potency. mdpi.commdpi.com Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br, -F), on an attached phenyl ring often lead to enhanced activity. nih.gov Specifically, studies on certain thiazole-based compounds revealed that 4-chlorophenyl and 4-fluorophenyl substitutions were critical for selective activity against Gram-positive bacteria. mdpi.com

These findings suggest that for analogs of 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol, substituents at the C4 and C5 positions could serve to:

Probe Steric Limits: Introducing bulky groups can define the spatial constraints of the binding site.

Modulate Electronics: Electron-withdrawing or -donating groups can alter the hydrogen-bonding capability of the thiazole nitrogen.

Enhance Lipophilicity: Adding lipophilic substituents can improve membrane permeability or enhance hydrophobic interactions within the binding pocket.

A hypothetical SAR exploration for substituents on the thiazole ring is summarized in the table below, drawing principles from published data on related thiazole compounds.

PositionSubstituent (R)Predicted Impact on InteractionRationale
C4-HBaselineUnsubstituted reference compound.
C4-CH₃Potential increase in hydrophobic interactions; minor steric effect.Small alkyl groups can fill small hydrophobic pockets.
C4-PhenylPotential for π-π stacking; significant steric bulk.Aryl groups can interact with aromatic residues like Phe, Tyr, Trp.
C4-4-ChlorophenylEnhanced hydrophobic and potential halogen bonding interactions. nih.govElectron-withdrawing nature can modulate ring electronics and add specific interactions.
C5-BrIntroduces steric bulk and potential for halogen bonding.Halogens can act as weak hydrogen bond acceptors.
C5-NO₂Strong electron-withdrawing effect; potential H-bond acceptor.Significantly alters the electron density of the thiazole ring.

Stereoisomeric Modulations of the Propan-2-ol Moiety and Resultant Stereochemical Recognition Profiles

The propan-2-ol moiety contains a chiral center at the C2 position, meaning this compound can exist as (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereochemistry is crucial for biological activity, as the binding sites of proteins are chiral environments. ontosight.ai The differential interaction of enantiomers with a target can lead to significant differences in potency, efficacy, and even the mode of action.

For β-amino alcohols, the specific spatial orientation of the hydroxyl (-OH) and amino (-NH) groups is often critical for forming key hydrogen bonds with receptor residues. nih.gov Studies involving the synthesis and biological evaluation of separate enantiomers of therapeutic agents consistently demonstrate that one enantiomer is often significantly more active than the other (the eutomer vs. the distomer). For example, in studies of radiolabeled amino acids for tumor imaging, the (S)-enantiomer frequently shows higher cellular uptake and target-to-background ratios compared to the (R)-enantiomer. nih.govnih.gov

A closely related compound, (1S,2S)-1-Amino-1-(1,3-Thiazol-2-Yl)propan-2-Ol, highlights the importance of defined stereochemistry for its biological interactions. ontosight.ai For this compound, the (R) and (S) configurations would position the C2 hydroxyl group differently, directly impacting its ability to act as a hydrogen bond donor or acceptor with specific amino acid residues in a target protein. This stereochemical dependence is a cornerstone of molecular recognition.

The following table illustrates the potential stereochemical recognition profiles based on general principles observed in similar chiral molecules.

StereoisomerSpatial Orientation of -OH GroupPotential Recognition Profile
(R)-1-[(Thiazol-2-ylmethyl)-amino]-propan-2-olSpecific 3D orientationMay exhibit higher affinity if the binding pocket has a complementary hydrogen bond acceptor/donor positioned to interact with the (R)-configuration.
(S)-1-[(Thiazol-2-ylmethyl)-amino]-propan-2-olOpposite 3D orientation to (R)May be the more active enantiomer (eutomer) if its hydroxyl group is correctly positioned for optimal interaction with the chiral binding site. nih.gov
Racemic MixtureContains both (R) and (S)Biological activity would likely be intermediate, potentially representing the activity of the eutomer at 50% concentration.

Exploration of Linker Modifications and Their Influence on Conformational Flexibility and Binding

Common strategies for linker modification include:

Homologation: Increasing the linker length (e.g., to an ethyl or propyl chain) enhances flexibility but may introduce an entropic penalty upon binding. It can also allow the terminal groups to reach more distant interaction points.

Rigidification: Incorporating cyclic structures (e.g., cyclopropane) or double bonds into the linker reduces the number of rotatable bonds. This pre-organizes the molecule into a more defined conformation, which can be highly beneficial if that conformation matches the bound state, as it reduces the entropic penalty of binding.

N-Substitution: Alkylation of the secondary amine (e.g., N-methylation) can influence its hydrogen bonding capacity (converting a donor to an acceptor) and introduce steric effects that may be favorable or unfavorable depending on the topology of the binding site.

Linker ModificationExample Structure FragmentAnticipated Effect on FlexibilityPotential Influence on Binding
N-Methylation-CH₂-N(CH₃)-No significant change in flexibility.Removes H-bond donor capability; adds steric bulk. May increase lipophilicity.
Linker Extension-CH₂-CH₂-NH-Increased flexibility.Allows pharmacophores to span a larger distance; may increase entropic penalty.
Linker Rigidification-CH=CH-NH- (vinylogous)Reduced flexibility.Locks relative orientation of thiazole and propanol (B110389) moieties. Favorable if the locked conformation is bioactive.

Bioisosteric Replacements of Key Pharmacophores within the this compound Scaffold

Bioisosterism is a strategy used to replace a functional group or moiety with another that has similar steric and electronic properties, with the goal of improving physicochemical or pharmacological properties while retaining the desired biological activity. For the this compound scaffold, the thiazole ring is a prime candidate for bioisosteric replacement.

The thiazole ring functions as a bioisostere for other five-membered aromatic heterocycles. Replacing it can fine-tune properties such as pKa, dipole moment, hydrogen bonding capacity, and metabolic stability. For example, replacing a pyrazole (B372694) with a thiazole has been shown to be a successful bioisosteric strategy in the development of cannabinoid receptor antagonists. researchgate.net Similarly, oxadiazole rings have been explored as bioisosteres for thiazoles. researchgate.net

Potential bioisosteres for the thiazole ring include:

Oxazole: Replaces sulfur with oxygen. This generally increases polarity and hydrogen bond acceptor strength at the heteroatom but removes the potential for interactions involving sulfur.

Imidazole: Replaces sulfur with a nitrogen atom, introducing an additional hydrogen bond donor capability at the N1 position, which could forge new interactions in the binding site. nih.gov

Triazole: The introduction of more nitrogen atoms further modifies the electronic distribution and hydrogen bonding potential of the ring.

1,2,4-Oxadiazole: This regioisomer of the more common 1,3,4-oxadiazole (B1194373) can offer a different vector for substituents and dipole moment, potentially leading to altered binding modes or improved properties. nih.gov

Original MoietyPotential BioisostereKey Property ChangesPotential Impact
ThiazoleOxazoleS replaced by O; more polar, stronger H-bond acceptor.May improve solubility; alters electronic interactions.
ThiazoleImidazoleS replaced by N-H; adds an H-bond donor site.Could form an additional key interaction if a H-bond acceptor is nearby. researchgate.net
Thiazole1,2,4-TriazoleIntroduction of two additional N atoms.Significantly alters dipole moment and H-bonding pattern.
ThiazolePyridine (B92270)5-membered ring replaced by a 6-membered ring.Changes ring size, aromaticity, and vector positions of substituents.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Methodologies Applied to the this compound Framework

Modern drug discovery often employs advanced strategies like Fragment-Based Drug Design (FBDD) and scaffold hopping to explore novel chemical space and identify new lead compounds.

Fragment-Based Drug Design (FBDD): In FBDD, the target molecule can be deconstructed into its constituent fragments. For this compound, this could be considered as the combination of a 'thiazole-methyl' fragment and an 'amino-propan-2-ol' fragment. FBDD involves screening libraries of small, low-complexity molecules (fragments) to find those that bind weakly but efficiently to the biological target. Hits can then be grown or linked together to produce a more potent lead. youtube.com The thiazole scaffold itself is a common motif in FBDD campaigns due to its wide range of biological activities and its utility as an attractive building block. nih.gov One could screen for fragments that bind in the same region as the thiazole or the aminopropanol (B1366323) moiety and then use that information to build entirely new molecules.

Scaffold Hopping: Scaffold hopping is a computational or synthetic strategy aimed at replacing the central core (scaffold) of a molecule with a structurally different one while preserving the 3D orientation of the key binding groups. nih.gov This is particularly useful for escaping undesirable intellectual property space or improving properties like solubility or metabolic stability.

Starting from the this compound framework, a scaffold hop could involve replacing the entire thiazole-methylamino core with a different chemical scaffold that presents a hydrogen-bond accepting group and a secondary alcohol at similar spatial coordinates. For example, an aryloxypropanolamine scaffold, which is common in beta-blocker design, shares the propan-2-ol feature and could be considered a scaffold hop if the aryloxy portion could be designed to mimic the interactions of the thiazole. mdpi.com The goal is to find a novel core that maintains the original pharmacophore model.

Future Directions and Emerging Research Avenues for 1 Thiazol 2 Ylmethyl Amino Propan 2 Ol

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol Derivatives

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and optimization of derivatives of this compound. These computational tools can accelerate the drug discovery process, reduce costs, and decrease the risks associated with clinical trials. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can propose novel molecular structures built upon the this compound core. mdpi.com By learning from vast chemical libraries, these algorithms can explore a broader chemical space to design derivatives with potentially enhanced biological activity and optimized pharmacokinetic profiles. mdpi.comosti.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: ML algorithms can build predictive QSAR models to understand the relationship between the chemical structure of the derivatives and their biological activity. researchgate.net This allows for the rapid screening of virtual libraries of compounds to identify the most promising candidates for synthesis and testing.

ADME/T Properties Prediction: A significant hurdle in drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. AI and ML models can predict these properties for virtual derivatives, enabling researchers to prioritize compounds with a higher likelihood of success in later-stage development. researchgate.netnih.gov

The table below illustrates potential applications of various AI/ML techniques in the optimization of derivatives.

AI/ML TechniqueApplication in Derivative Design & OptimizationPotential Outcome
Deep Neural Networks (DNN) Predicting bioactivity and ADME/T properties from molecular structures. nih.govMore accurate prediction of a derivative's efficacy and safety profile.
Generative Adversarial Networks (GANs) Generating novel molecular structures with desired properties based on the core scaffold.Discovery of innovative derivatives with unique therapeutic potential.
Support Vector Machines (SVM) Classifying compounds as active or inactive against a specific biological target. nih.govEfficient virtual screening to identify high-potential candidates.
Random Forest Building robust QSAR models to guide the optimization of lead compounds. nih.govFaster identification of structural modifications that improve activity.

Development of Novel Catalytic Systems for Efficient and Selective Synthesis of this compound Analogs

The synthesis of analogs of this compound with high efficiency and stereoselectivity is crucial for exploring their structure-activity relationships. The development of novel catalytic systems is a key focus in achieving this goal. The stereochemistry of such compounds is often crucial for their biological activity. ontosight.ai

Recent research has highlighted the potential of various catalysts for the synthesis of related thiazole (B1198619) derivatives:

Acidic Ionic Liquids: These have been used as efficient and reusable catalysts for the three-component condensation reaction of aromatic aldehydes, 2-aminobenzothiazole, and β-naphthol to produce related aminomethyl derivatives. scielo.org.za This approach offers advantages such as being environmentally friendly, non-volatile, and easy to handle. scielo.org.za

Camphor-10-sulfonic acid ((+)-CSA): This has been demonstrated as an effective catalyst for the multicomponent synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols under solvent-free conditions, often promoted by ultrasound. researchgate.netsemanticscholar.org Such methods are noted for their high atomic economy, reduced reaction times, and minimal waste products. semanticscholar.org

Bifunctional Catalysts: In some syntheses of thiazole derivatives, catalysts like glycine (B1666218) have been used to achieve stereoselectivity, yielding a single isomer. researchgate.net

Future research will likely focus on developing catalysts that can control the specific stereochemistry at the two chiral centers present in this compound, which is vital for its biological interactions. ontosight.ai The table below summarizes emerging catalytic strategies.

Catalytic SystemReaction TypeAdvantages
Acidic Ionic Liquids (e.g., [Et3NH]HSO4) Multi-component condensation scielo.org.zaReusable, environmentally friendly, high yields scielo.org.za
Organocatalysts (e.g., (+)-CSA) Mannich-type reactions semanticscholar.orgEfficient, non-toxic, economical, solvent-free conditions semanticscholar.org
Transition Metal Catalysts Asymmetric synthesisHigh stereoselectivity, control over chiral centers
Biocatalysts (Enzymes) Enantioselective synthesisHigh specificity, mild reaction conditions

Application of Advanced Biophysical Techniques for Real-Time Monitoring of Molecular Interactions with this compound

Understanding how this compound and its derivatives interact with their biological targets is fundamental to elucidating their mechanism of action. Advanced biophysical techniques that allow for real-time monitoring of these molecular interactions are becoming increasingly important.

Spectroscopic techniques are particularly powerful for studying protein interactions in living cells. nih.gov These methods can provide quantitative data on binding affinities, kinetics, and conformational changes.

Key techniques applicable to studying the interactions of this compound include:

Surface Plasmon Resonance (SPR): SPR can measure the binding kinetics and affinity of the compound to a target protein immobilized on a sensor surface in real-time, without the need for labeling.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound-target complex, identifying the specific atoms involved in the interaction.

Fluorescence Resonance Energy Transfer (FRET): FRET and other fluorescence-based methods can be used to monitor binding events and conformational changes within a cellular environment. nih.gov

The following table outlines the type of data that can be obtained from these advanced techniques.

Biophysical TechniqueKey Data OutputApplication
Surface Plasmon Resonance (SPR) Binding affinity (KD), association/dissociation rates (ka/kd)Quantifying the strength and speed of the molecular interaction.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Determining the thermodynamic driving forces of the interaction.
NMR Spectroscopy 3D structure of the complex, identification of binding siteMapping the precise interaction interface at an atomic level.
Fluorescence Spectroscopy Binding constants, conformational changesMonitoring interactions and their effects on protein structure in solution. nih.gov

Theoretical Exploration of Multi-Target Ligand Design Principles Utilizing the this compound Core

Many complex diseases involve multiple biological pathways, making a "one molecule-one target" approach insufficient. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple targets simultaneously. nih.govresearchgate.net The this compound core is a promising scaffold for the rational design of MTDLs.

The design of MTDLs offers several advantages over single-target drugs or combination therapies, including potentially improved therapeutic efficacy and better pharmacokinetic profiles. nih.govresearchgate.net Computational and theoretical approaches are essential tools for the identification and design of MTDLs. nih.gov

Strategies for designing MTDLs based on the this compound scaffold include:

Pharmacophore Hybridization: This involves combining the key structural features (pharmacophores) responsible for activity at different targets into a single molecule built around the core scaffold. researchgate.net

Structure-Based Design: Using the 3D structures of multiple target proteins, computational methods like molecular docking can be used to design a single ligand that fits favorably into the binding sites of each. mdpi.com

In Silico Screening: Large virtual libraries of derivatives can be screened against a panel of disease-relevant targets to identify compounds with the desired multi-target activity profile. nih.gov

The exploration of these principles could lead to the development of novel therapeutics for complex conditions where a multi-pronged approach is beneficial.

Design PrincipleDescriptionPotential Therapeutic Area
Pharmacophore Combination Integrating distinct pharmacophoric elements for different targets onto the core structure. researchgate.netNeurodegenerative diseases (e.g., targeting acetylcholinesterase and monoamine oxidase B). nih.gov
Privileged Scaffold Decoration Modifying the core scaffold, which is known to bind to certain classes of proteins, to gain affinity for additional targets.Oncology, Infectious Diseases.
Linker-Based Design Connecting two distinct pharmacophores with a linker, where the core scaffold may serve as part of the linker or one of the pharmacophores.Metabolic diseases (e.g., targeting multiple enzymes in a metabolic pathway). researchgate.net

Q & A

Q. How to design a robust SAR study to differentiate the contributions of the thiazole and propanol moieties to bioactivity?

  • Methodological Answer : Synthesize analogs with (a) modified thiazole substituents (e.g., methyl, bromo) and (b) truncated propanol chains. Test in parallel using standardized assays (e.g., β2-adrenergic receptor binding). Statistical analysis (ANOVA with post-hoc tests) identifies significant structural contributors. Prior work on triazole-propanol hybrids demonstrated that the propanol chain length directly correlates with receptor affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.